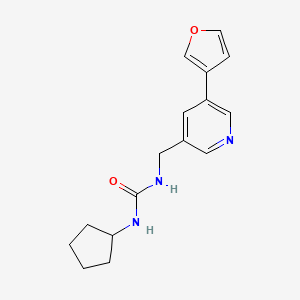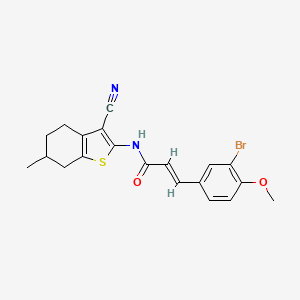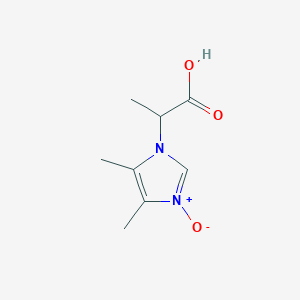
(3-(1H-tetrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1H-tetrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic compound known for its potential applications in various fields such as chemistry, biology, and medicine. The structure comprises several heterocyclic moieties, making it an interesting subject for both synthetic chemistry and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step reactions:
Starting with the formation of 1H-tetrazole moiety through cycloaddition of azide and nitrile.
Subsequent attachment of the phenyl group to the tetrazole ring.
Synthesis of the piperidine derivative.
Coupling the piperidine moiety with the oxadiazole derivative.
Industrial Production Methods
For industrial production, optimizing the reaction conditions to maximize yield and purity is crucial. This often involves high-pressure reactors for better control over the reaction environment, as well as sophisticated purification methods like recrystallization and column chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-(1H-tetrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone can undergo several types of chemical reactions:
Oxidation: : This can lead to the formation of corresponding N-oxides.
Reduction: : Typically targeting the tetrazole ring, reducing agents can convert it to more stable amine derivatives.
Substitution: : Particularly, electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid under controlled temperature conditions.
Reduction: : Lithium aluminum hydride or hydrogenation using a palladium catalyst.
Substitution: : Various halogenating agents like bromine under anhydrous conditions.
Major Products
The major products of these reactions depend heavily on the reaction conditions, but they often include N-oxide derivatives, reduced amine forms, and halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is used as an intermediate for the synthesis of more complex molecules.
Biology
Biologically, its derivatives have shown potential as enzyme inhibitors and receptor modulators, making them candidates for pharmaceutical research.
Medicine
Medically, this compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry
Industrially, the compound’s structural framework is explored for creating new materials with unique properties.
Mechanism of Action
The mechanism by which (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity through agonistic or antagonistic mechanisms. These interactions often trigger signaling pathways that result in the desired biological or therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
(3-(1H-tetrazol-1-yl)phenyl)methanone
(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methanone
Piperidinyl tetrazole derivatives
Highlighting Uniqueness
Compared to its analogs, (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone features a combination of functional groups that confer unique reactivity and potential biological activities. Its piperidine and oxadiazole moieties offer structural advantages, making it more versatile in chemical and pharmaceutical research.
There you have it—a detailed exploration of a fascinating compound. Got any thoughts or follow-up questions?
Properties
IUPAC Name |
[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-16-6-2-3-10-20(16)22-25-21(32-26-22)12-17-7-5-11-29(14-17)23(31)18-8-4-9-19(13-18)30-15-24-27-28-30/h2-4,6,8-10,13,15,17H,5,7,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIQSOJHJOSGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2787806.png)
![5-[(3,4-dimethoxyphenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2787807.png)





![N1-[6-(morpholin-4-yl)-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B2787821.png)
![2-[(4-chlorophenoxy)methyl]-1-(2-cyclohexylethyl)-1H-1,3-benzodiazole](/img/structure/B2787822.png)




